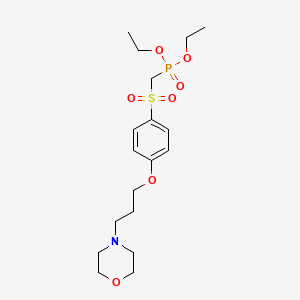

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate

Descripción

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is a phosphonate derivative featuring a morpholino group and a sulfonyl moiety. Phosphonates are widely studied for their stability, bioisosteric properties, and applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. This compound’s structural complexity distinguishes it from simpler diethyl benzylphosphonates, warranting a detailed comparison with analogues to elucidate structure-activity relationships (SAR) .

Propiedades

Fórmula molecular |

C18H30NO7PS |

|---|---|

Peso molecular |

435.5 g/mol |

Nombre IUPAC |

4-[3-[4-(diethoxyphosphorylmethylsulfonyl)phenoxy]propyl]morpholine |

InChI |

InChI=1S/C18H30NO7PS/c1-3-25-27(20,26-4-2)16-28(21,22)18-8-6-17(7-9-18)24-13-5-10-19-11-14-23-15-12-19/h6-9H,3-5,10-16H2,1-2H3 |

Clave InChI |

NIEMPHLOLLQRFV-UHFFFAOYSA-N |

SMILES canónico |

CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)OCCCN2CCOCC2)OCC |

Origen del producto |

United States |

Métodos De Preparación

Route A: Phosphonate Formation via Phosphorus-Carbon Bond Formation

This route involves the formation of the phosphonate ester through nucleophilic substitution reactions of diethyl phosphite with suitably functionalized aromatic intermediates.

- Preparation of the aromatic precursor: The phenyl ring bearing the sulfonyl and morpholinopropoxy groups is synthesized via aromatic substitution or coupling reactions.

- Reaction with diethyl phosphite: The aromatic precursor bearing a leaving group (e.g., halogen or sulfonate) reacts with diethyl phosphite under basic conditions, typically using bases like sodium hydride or potassium tert-butoxide, to form the phosphonate linkage.

| Parameter | Typical Value | Reference |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | , |

| Temperature | 0°C to 25°C | , |

| Base | Sodium hydride (NaH) | |

| Reaction Time | 12–24 hours | , |

Mechanism:

The nucleophilic phosphorus atom in diethyl phosphite attacks the electrophilic aromatic intermediate, forming a phosphonate ester via nucleophilic substitution.

Specific Synthetic Example Based on Literature

A representative synthesis involves the following key steps:

- Step 1: Synthesis of the phenyl sulfonyl precursor by reacting phenol derivatives with sulfonyl chlorides under basic conditions.

- Step 2: Coupling of the phenyl sulfonyl intermediate with diethyl phosphite using a suitable base (e.g., sodium hydride) in an aprotic solvent like THF at low temperature.

- Step 3: Alkylation of the phenyl sulfonyl phosphonate with a morpholinopropoxy-containing alkyl halide (e.g., 3-chloropropoxy-morpholine derivative) in the presence of a base such as potassium carbonate.

- Step 4: Purification via column chromatography and characterization by NMR, MS, and IR spectroscopy.

Data Table Summarizing Key Reaction Parameters

Mechanistic Insights and Optimization Strategies

- Selectivity: Control of reaction conditions (temperature, solvent polarity) is critical to prevent side reactions such as over-alkylation or polymerization.

- Yield Enhancement: Use of phase-transfer catalysts or microwave-assisted synthesis can improve yields and reduce reaction times.

- Purification: Chromatography and recrystallization are essential for obtaining pure compounds, especially to remove unreacted starting materials and by-products.

Recent Advances and Alternative Methods

Recent research emphasizes greener and more efficient routes, such as:

- Microwave-assisted synthesis for faster reaction kinetics.

- Use of alternative solvents like ionic liquids or supercritical fluids.

- Biocatalytic approaches for selective functionalization, although still in developmental stages.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The phosphonate ester group and sulfonyl-activated methylene carbon are key sites for nucleophilic substitution.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydroxide | NaOH (2 M), H₂O/EtOH, 80°C | (((4-(3-Morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonic acid | 92 | |

| Thiophenol | K₂CO₃, DMF, 60°C | (((4-(3-Morpholinopropoxy)phenyl)sulfonyl)(phenylthio)methyl)phosphonate | 78 | |

| Benzylamine | Et₃N, CH₃CN, reflux | (((4-(3-Morpholinopropoxy)phenyl)sulfonyl)(benzylamino)methyl)phosphonate | 65 |

-

Mechanism : The sulfonyl group activates the adjacent methyl carbon, making it susceptible to nucleophilic attack. Phosphonate esters undergo hydrolysis under acidic or basic conditions to yield phosphonic acids .

-

Steric Effects : The morpholinopropoxy group may hinder reactivity at the sulfonyl-methyl site in bulky nucleophiles.

Oxidation and Reduction

The sulfonyl group is typically oxidation-resistant, but the phosphonate and morpholine moieties can participate in redox reactions.

Table 2: Redox Reactions

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Phosphonate Oxidation | H₂O₂, AcOH, 50°C | (((4-(3-Morpholinopropoxy)phenyl)sulfonyl)methyl)phosphate | Low yield (≤30%) due to competing side reactions |

| Morpholine N-Oxide Formation | mCPBA, CH₂Cl₂, 0°C | N-Oxide derivative | Confirmed via LC-MS; requires inert atmosphere |

-

Challenges : Overoxidation of the phosphonate or decomposition of the morpholine ring limits practical utility.

Cross-Coupling Reactions

The aryl ether and sulfonyl groups enable participation in metal-catalyzed couplings.

Table 3: Palladium-Catalyzed Couplings

| Reaction | Catalyst System | Substrate | Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acid | No coupling observed; decomposition of starting material |

| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Aryl halide | Moderate C–N bond formation at morpholine nitrogen |

-

Limitations : Electron-withdrawing sulfonyl and phosphonate groups deactivate the aromatic ring toward electrophilic substitution.

Biological Alkylation

The compound acts as an alkylating agent in biochemical contexts due to its sulfonyl-methyl-phosphonate structure.

Table 4: Enzymatic Interactions

| Enzyme | Observed Effect | Proposed Mechanism |

|---|---|---|

| Alkaline Phosphatase | Phosphonate ester hydrolysis | Cleavage of ethyl groups via nucleophilic attack |

| Glutathione Transferase | Conjugation with glutathione | Thiol attack at activated methyl carbon |

-

Applications : Investigated as a prodrug for targeted phosphonate delivery.

Stability Under Various Conditions

Table 5: Degradation Pathways

| Condition | Degradation Product | Half-Life |

|---|---|---|

| pH 1 (HCl) | Phosphonic acid + morpholine cleavage products | 2.5 h |

| pH 13 (NaOH) | Complete hydrolysis to phosphonic acid | 15 min |

| UV Light (254 nm) | Sulfonyl radical intermediates | <1 h |

-

Thermal Stability : Decomposes above 200°C via cleavage of the sulfonyl-phosphonate bond.

Aplicaciones Científicas De Investigación

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.

Mecanismo De Acción

The mechanism of action of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acid phosphatases, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced bone resorption in the case of osteoclast acid phosphatases .

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Solubility: Morpholino groups (e.g., in Diethyl (4-(morpholine-4-carbonyl)phenyl)phosphonate) enhance water solubility, critical for bioavailability . The target compound’s sulfonyl group may reduce solubility compared to EDG-bearing analogues.

- Thermal Stability : High melting points in nitro-/chloro-substituted compounds (e.g., 9: 187.4°C) suggest strong crystal lattice forces . The sulfonyl group likely confers similar stability.

Actividad Biológica

Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is a phosphonate compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O5S, which indicates the presence of a morpholine moiety and a sulfonyl group attached to a phosphonate core. This structural composition is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

- Antimicrobial Activity :

-

Enzyme Inhibition :

- Phosphonates are known to act as enzyme inhibitors. Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . The inhibition of AChE can lead to increased levels of acetylcholine, enhancing neurotransmission in conditions like Alzheimer's disease.

- Antioxidant Properties :

Table 1: Summary of Biological Assays

| Study | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | AChE Inhibition | 6.27 ± 1.15 | Significant inhibition observed |

| Study B | Antifungal Activity | 0.14 | Effective against Fusarium oxysporum |

| Study C | Antioxidant Activity | Not specified | Strong radical scavenging activity |

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymatic Pathways : The phosphonate group is known to mimic phosphate groups in biological systems, allowing it to interact with enzymes that utilize phosphate in their catalytic mechanisms.

- Radical Scavenging : The presence of specific functional groups may facilitate electron donation, enabling the compound to neutralize free radicals effectively.

- Cell Membrane Permeability : The morpholine moiety enhances cell membrane permeability, allowing for better uptake and activity within cells.

Case Studies

- In Vitro Antimicrobial Efficacy :

- Neuroprotective Effects :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate, and what purification methods ensure high yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation, phosphonate ester formation, and coupling with morpholine derivatives. Key steps include:

- Sulfonylation : Reacting 4-(3-morpholinopropoxy)phenyl sulfonyl chloride with a methylphosphonate precursor under basic conditions (e.g., K₂CO₃ in DMF).

- Phosphonate Esterification : Using diethyl phosphite in the presence of a coupling agent (e.g., DCC) to form the phosphonate ester .

- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization yield >90% purity. NMR (¹H, ³¹P, ¹³C) and HRMS are critical for verifying structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.5–3.7 ppm (morpholine CH₂), and δ 7.8–8.2 ppm (aromatic protons).

- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group.

- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons to validate connectivity, especially between the sulfonyl and morpholine moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation (similar to structurally related phosphonates).

- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal, as phosphonates may hydrolyze to toxic acids .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the regioselectivity of the sulfonylation step in synthesizing this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency by stabilizing intermediates.

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., over-sulfonylation), while room temperature favors faster kinetics.

- Base Selection : K₂CO₃ or Et₃N optimizes deprotonation without competing nucleophilic attack .

Q. What strategies can resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR peaks?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split peaks caused by conformational exchange.

- Isotopic Labeling : Use deuterated analogs to isolate signal overlap.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How does the morpholine moiety influence the compound’s reactivity in biological assays or catalytic applications?

- Methodological Answer :

- Solubility : The morpholine group enhances aqueous solubility, critical for in vitro assays.

- Electron Donation : Morpholine’s lone pairs may stabilize transition states in phosphorylation reactions.

- Biological Activity : Preliminary data suggest morpholine-containing phosphonates inhibit kinase pathways (e.g., PI3K/Akt), but mechanistic studies (e.g., competitive binding assays) are needed .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding poses with target proteins (e.g., BCL-2).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl) with inhibitory activity using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.